8-Bromo-6-fluoro-2,5-dimethylquinoline 8-Bromo-6-fluoro-2,5-dimethylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15936306
InChI: InChI=1S/C11H9BrFN/c1-6-3-4-8-7(2)10(13)5-9(12)11(8)14-6/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9BrFN
Molecular Weight: 254.10 g/mol

8-Bromo-6-fluoro-2,5-dimethylquinoline

CAS No.:

Cat. No.: VC15936306

Molecular Formula: C11H9BrFN

Molecular Weight: 254.10 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-fluoro-2,5-dimethylquinoline -

Specification

Molecular Formula C11H9BrFN
Molecular Weight 254.10 g/mol
IUPAC Name 8-bromo-6-fluoro-2,5-dimethylquinoline
Standard InChI InChI=1S/C11H9BrFN/c1-6-3-4-8-7(2)10(13)5-9(12)11(8)14-6/h3-5H,1-2H3
Standard InChI Key QGNGJSBWBVVWKT-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-bromo-6-fluoro-2,5-dimethylquinoline, systematically describes its substitution pattern on the quinoline backbone. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with substituents positioned as follows:

  • Bromine at C8

  • Fluorine at C6

  • Methyl groups at C2 and C5 .

The molecular formula C₁₁H₉BrFN and weight 254.10 g/mol are consistent across multiple sources, including PubChem and commercial chemical databases . The canonical SMILES notation CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br provides a machine-readable representation of its structure, emphasizing the spatial arrangement of substituents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉BrFN
Molecular Weight (g/mol)254.10
XLogP33.7
Hydrogen Bond Acceptors2
Rotatable Bond Count0

The XLogP3 value of 3.7 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . The absence of rotatable bonds (as per the rotatable bond count) underscores its structural rigidity, which may influence binding affinity in target interactions .

Synthesis and Synthetic Strategies

General Approaches to Quinoline Functionalization

The synthesis of 8-bromo-6-fluoro-2,5-dimethylquinoline likely involves multi-step strategies common to halogenated quinolines:

  • Quinoline Core Construction: Classical methods like the Skraup or Friedländer reactions could assemble the quinoline backbone .

  • Electrophilic Aromatic Substitution: Bromination and fluorination at specific positions, guided by directing effects of existing substituents .

  • Methyl Group Introduction: Alkylation or CH activation strategies to install methyl groups at C2 and C5.

Electrolytic Fluorination

A notable method for regioselective fluorination, described by Spurlin et al., employs HF-pyridine as both reagent and electrolyte in an electrochemical setup . While this technique was demonstrated for 5,8-difluorination of quinolines, analogous conditions could theoretically fluorinate C6 in the presence of bromine at C8 .

Applications in Medicinal Chemistry

Antimicrobial Activity

Fluorine-substituted quinolines exhibit broad-spectrum antimicrobial effects. The C6-fluoro group in 8-bromo-6-fluoro-2,5-dimethylquinoline may enhance penetration into bacterial membranes, while bromine contributes to halogen bonding with microbial enzymes .

Comparative Analysis with Analogues

Structural Analogues

Comparing 8-bromo-6-fluoro-2,5-dimethylquinoline to related compounds highlights the impact of substituent positioning:

Table 3: Comparative Properties of Bromo-Fluoro Quinolines

CompoundMolecular WeightXLogP3Key Features
8-Bromo-2,6-dimethylquinoline 236.113.5Lacks fluorine; lower polarity
8-Bromo-5-fluoro-2,4-dimethylquinoline 254.103.7Fluorine at C5; altered sterics
8-Bromo-6-fluoroquinoline 226.043.1No methyl groups; smaller size

The methyl groups in 8-bromo-6-fluoro-2,5-dimethylquinoline increase molecular weight and lipophilicity compared to non-methylated analogues, potentially enhancing tissue distribution .

Future Directions and Research Opportunities

Synthetic Methodology Development

Advancements in C–H functionalization could streamline the synthesis of multi-substituted quinolines. Catalytic systems enabling simultaneous bromination and fluorination are underexplored .

Biological Screening

Prioritize in vitro screens against:

  • Oncogenic kinases (e.g., EGFR, BRAF)

  • Multidrug-resistant bacteria (e.g., MRSA, Pseudomonas aeruginosa)

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